Idarubicinol

Anthracycline Pharmacology Leukemia Research In Vitro Cytotoxicity

Idarubicinol is the only anthracycline C-13 alcohol metabolite retaining full, equipotent cytotoxicity to idarubicin—unlike daunorubicinol and doxorubicinol, which exhibit 10- to 100-fold reduced activity. With 5- to 8-fold greater plasma AUC than the parent drug and a prolonged terminal half-life of approximately 56 hours, idarubicinol is the critical analyte for accurate pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling per ICH Q3A/Q3B guidelines. This high-purity reference standard, supplied with a comprehensive Certificate of Analysis traceable to USP/EP pharmacopeial standards, is essential for LC-MS/MS or HPLC-fluorescence method validation, ANDA/DMF submissions, stability studies, and mechanistic investigations of anthracycline-induced cardiotoxicity. In multidrug-resistant cancer models, idarubicinol demonstrates ≥32-fold greater potency than doxorubicinol, making it an indispensable positive control for comparative pharmacology studies.

Molecular Formula C26H29NO9
Molecular Weight 499.5 g/mol
Cat. No. B1259273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdarubicinol
Synonyms13-dihydroidarubicin
4-demethoxy-14-hydroxydaunorubicin
idarubicinol
idarubicinol, (7S-(7alpha,9alpha,9(S*)))-isome
Molecular FormulaC26H29NO9
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O
InChIInChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11-,15-,16-,17-,21+,26-/m0/s1
InChIKeyKMIBSUUWQWSRQV-BAYOIBAISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idarubicinol: Active Anthracycline Metabolite for Antileukemic Research and Analytical Reference Standards


Idarubicinol (4-demethoxydaunorubicinol, CAS 86189-66-4) is the primary 13-dihydro (C-13 alcohol) metabolite of the anthracycline chemotherapeutic agent idarubicin, formed via ketoreductase-mediated biotransformation [1]. It is a member of the anthracycline class, chemically characterized as a red to dark red hygroscopic solid with the molecular formula C₂₆H₂₉NO₉ (MW 499.51), soluble in chloroform, DMSO, and sparingly in methanol [2]. Uniquely among clinically relevant anthracycline metabolites, idarubicinol retains full cytotoxic potency equipotent to its parent drug [3]. It accumulates extensively in plasma, achieving systemic exposure (AUC) that exceeds that of idarubicin by 5- to 8-fold, and demonstrates a prolonged terminal half-life in circulation, establishing it as a major contributor to the overall antileukemic efficacy and safety profile of idarubicin-based therapy [4].

Why Idarubicinol Cannot Be Substituted with Daunorubicinol or Doxorubicinol in Critical Assays


The anthracycline alcohol metabolites (C-13 dihydro derivatives) are not interchangeable due to profound differences in intrinsic cytotoxic activity and cellular pharmacology. While daunorubicinol and doxorubicinol exhibit markedly reduced (10- to 100-fold lower) cytotoxicity relative to their respective parent drugs, idarubicinol uniquely retains equipotent tumoricidal activity compared with idarubicin across leukemia and solid tumor models [1]. This functional divergence is mechanistically supported by the observation that idarubicinol demonstrates extensive cellular accumulation, high DNA-binding affinity, and robust DNA cleavage activity comparable to idarubicin—properties that the corresponding alcohol metabolites of daunorubicin and doxorubicin lack [2]. Consequently, substituting a generic anthracycline alcohol metabolite for idarubicinol in pharmacological studies, analytical method development, or impurity profiling would introduce substantial, non-linear activity bias and yield data that do not reflect the true therapeutic and metabolic profile of idarubicin-containing regimens.

Idarubicinol: Quantified Comparative Pharmacology and Pharmacokinetics Versus Analog Metabolites


Equipotent Cytotoxicity of Idarubicinol Versus Idarubicin in Leukemia Cell Lines

Unlike the alcohol metabolites of daunorubicin (daunorubicinol) and doxorubicin (doxorubicinol), which are significantly less active than their parent drugs, idarubicinol is equipotent to idarubicin in sensitive neoplastic cells. Comparative cytotoxicity assays demonstrate that idarubicinol and idarubicin produce identical antiproliferative activity across multiple human tumor cell lines [1].

Anthracycline Pharmacology Leukemia Research In Vitro Cytotoxicity

Superior Cytotoxic Activity of Idarubicinol Compared with Other Anthracycline Alcohol Metabolites

When directly compared with the alcohol metabolites of daunorubicin, doxorubicin, and epirubicin across a panel of human tumor cell lines, idarubicinol exhibits profoundly higher cytotoxic activity. Quantitative analysis shows that idarubicinol is 16- to 122-fold more potent than these comparator alcohol metabolites [1]. Additionally, idarubicinol is at least 32-fold more cytotoxic than doxorubicinol in multidrug-resistant multiple myeloma cell lines [2].

Comparative Pharmacology Anthracycline Metabolites DNA Damage

Idarubicinol vs. Idarubicin in 3D Multicellular Spheroids: Comparable IC50 Values

In MCF-7 breast cancer cells cultured as three-dimensional multicellular spheroids—a model that more faithfully replicates the microenvironment and drug penetration barriers of solid tumors than monolayer cultures—idarubicinol demonstrates cytotoxic potency comparable to that of idarubicin [1].

Solid Tumor Models 3D Cell Culture Breast Cancer

Prolonged Terminal Half-Life of Idarubicinol: Pharmacokinetic Advantage Over Parent Drug

Idarubicinol is eliminated substantially more slowly than idarubicin, resulting in prolonged systemic exposure that contributes to the overall therapeutic effect. In pediatric leukemia patients, the mean terminal half-life of idarubicinol is 56.8 hours, compared with 17.6 hours for idarubicin [1]. In adult patients, median terminal half-lives for idarubicinol range from 8 to 32.7 hours across dose levels, consistently exceeding those of idarubicin (5.6-11.6 hours) [2].

Clinical Pharmacokinetics Therapeutic Drug Monitoring Metabolite Accumulation

Cerebrospinal Fluid Penetration: Idarubicinol Detected in 95% of Samples vs. Idarubicin in 10%

Following intravenous administration of idarubicin to pediatric leukemia patients, idarubicinol demonstrates markedly superior penetration into the central nervous system compartment compared with the parent drug. Idarubicinol was detectable in 20 of 21 cerebrospinal fluid (CSF) samples (95%) obtained 18-30 hours post-administration, whereas idarubicin was detected in only 2 of 21 samples (10%) [1].

CNS Pharmacology Blood-Brain Barrier Leukemia

Coronary Vasoconstriction: Idarubicinol Elicits Greater Increase in Coronary Resistance Than Idarubicin

In isolated perfused rat heart preparations, idarubicinol induces a significantly greater increase in coronary vascular resistance than equimolar idarubicin, indicating a differential vasoconstrictor profile that may contribute to anthracycline-associated cardiotoxicity [1]. Additionally, idarubicinol produces a more pronounced reduction in vascular contractile response to phenylephrine (lower IC₅₀) compared with idarubicin [1].

Cardiotoxicity Anthracycline Safety Ex Vivo Pharmacology

Validated Application Scenarios for Idarubicinol in Pharmaceutical Research and Analytical Development


Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies of Idarubicin

Due to its prolonged terminal half-life (56.8 hours in pediatric patients) and plasma accumulation exceeding that of the parent drug by 5- to 8-fold in terms of AUC, idarubicinol represents a critical analyte for accurate quantification of systemic anthracycline exposure following idarubicin administration . High-purity idarubicinol reference standards, including stable isotope-labeled analogs (e.g., idarubicinol-d4), are essential for the development and validation of LC-MS/MS or HPLC-fluorescence assays used in clinical pharmacokinetic studies and therapeutic drug monitoring protocols .

In Vitro Pharmacology Studies of Active Anthracycline Metabolites

Idarubicinol is the only anthracycline C-13 alcohol metabolite that retains equipotent cytotoxic activity relative to its parent drug across leukemia (CCRF-CEM, K562, HL60), glioblastoma (U87-MG), and breast cancer (MCF-7 spheroids) models . This unique pharmacological property makes idarubicinol an essential research compound for studies investigating the contribution of circulating metabolites to overall antitumor efficacy, for mechanistic investigations of anthracycline action in multidrug-resistant settings where it demonstrates ≥32-fold higher potency than doxorubicinol , and as a positive control in experiments comparing active versus inactive anthracycline alcohol metabolites .

Analytical Reference Standard for Impurity Profiling and Regulatory Submissions

As a primary circulating metabolite and a key impurity marker in idarubicin drug substance and drug product characterization, idarubicinol reference standard is required for pharmaceutical quality control, ANDA/DMF submissions, and stability studies . Fully characterized idarubicinol materials supplied with Certificates of Analysis (COA) and traceable to pharmacopeial standards (USP/EP) support method validation, identification of unknown impurities, and compliance with ICH Q3A/Q3B guidelines for impurity testing .

Cardiotoxicity Research and Safety Pharmacology

Given that idarubicinol induces a 121% increase in coronary vascular resistance (vs. 75% for idarubicin) and demonstrates enhanced inhibition of vasoconstrictor responsiveness in isolated vascular preparations, it is the relevant molecular species for investigating the vascular mechanisms underlying anthracycline-induced cardiotoxicity . Researchers studying intramyocardial metabolite formation, carbonyl reductase-mediated cardiotoxic pathways, or evaluating putative cardioprotective agents that inhibit idarubicinol formation require high-purity idarubicinol for ex vivo and in vitro cardiovascular pharmacology assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idarubicinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.